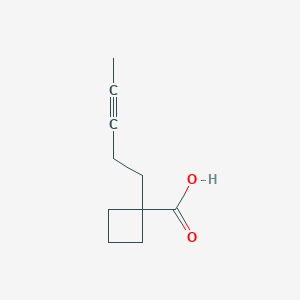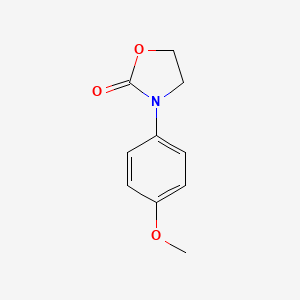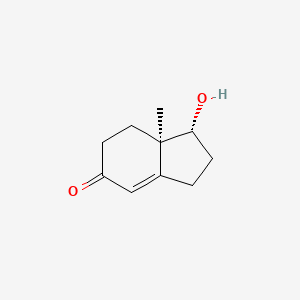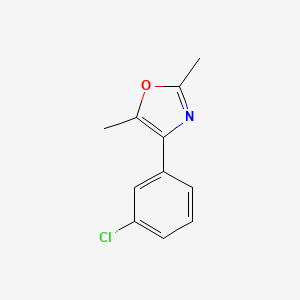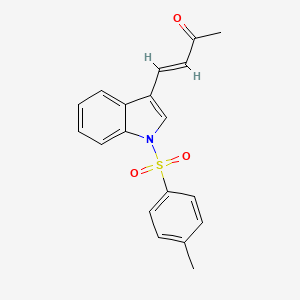
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound features a tosyl group attached to the nitrogen atom of the indole ring, which can influence its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Tosylation: The indole nitrogen is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Formation of the Butenone Side Chain: The butenone side chain can be introduced through a Heck reaction, where the tosylated indole is reacted with a suitable alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The tosyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The indole ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1H-indole: Used as a reactant in the synthesis of various derivatives with biological activities.
Indirubin: Known for its anticancer properties and used in traditional medicine.
Uniqueness
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of the tosyl group, which can significantly influence its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H17NO3S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(E)-4-[1-(4-methylphenyl)sulfonylindol-3-yl]but-3-en-2-one |
InChI |
InChI=1S/C19H17NO3S/c1-14-7-11-17(12-8-14)24(22,23)20-13-16(10-9-15(2)21)18-5-3-4-6-19(18)20/h3-13H,1-2H3/b10-9+ |
Clave InChI |
LVXDIYCWXOHUEN-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)

![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
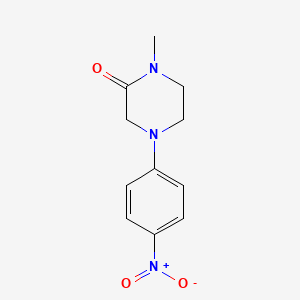

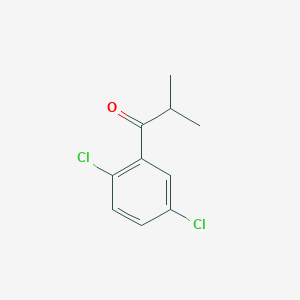
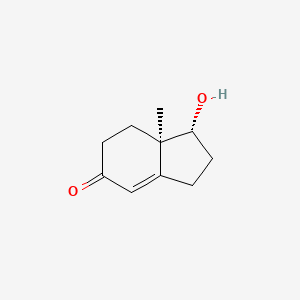
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
